Unii-BF2MP4paz5
Overview
Description
para-Methylfentanyl (hydrochloride): is a synthetic opioid analgesic and a potent analog of fentanyl. It is categorized as a Schedule I compound in the United States due to its high potential for abuse and lack of accepted medical use . The compound is known for its antinociceptive activity, meaning it can block the detection of a painful or injurious stimulus by sensory neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-Methylfentanyl (hydrochloride) typically involves the reaction of N-phenethyl-4-piperidone with aniline derivatives under specific conditions. The process includes several steps such as acylation, reduction, and purification to obtain the final product .
Industrial Production Methods: Industrial production methods for para-Methylfentanyl (hydrochloride) are not widely documented due to its classification as a controlled substance. the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: para-Methylfentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, para-Methylfentanyl (hydrochloride) is used as an analytical reference standard for mass spectrometry and other analytical techniques .
Biology: In biological research, it is studied for its interactions with opioid receptors and its effects on cellular signaling pathways .
Medicine: Although not used clinically due to its high abuse potential, para-Methylfentanyl (hydrochloride) is studied for its pharmacological properties and potential therapeutic applications .
Industry: In the industry, it is used in forensic chemistry and toxicology for the detection and analysis of fentanyl analogs .
Mechanism of Action
para-Methylfentanyl (hydrochloride) exerts its effects by binding to and activating μ-opioid receptors (MORs) in the central nervous system. This binding inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon . The analgesic activity is primarily due to its high affinity for opioid receptors and its ability to inhibit adenylate cyclase, reducing intracellular cAMP levels .
Comparison with Similar Compounds
Fentanyl: The parent compound, known for its high potency and rapid onset of action.
3-Methylfentanyl: An analog with similar pharmacodynamic effects but significantly higher potency.
4-Fluorofentanyl: Another analog with structural similarities and comparable pharmacological properties.
Uniqueness: para-Methylfentanyl (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. Its high potency and specific receptor interactions make it a valuable compound for research despite its potential for abuse .
Properties
IUPAC Name |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h4-12,22H,3,13-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJKLRTWCHCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036725 | |
Record name | p-Tolylfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-12-1 | |
Record name | p-Tolylfentanyl hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolylfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-TOLYLFENTANYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2MP4PAZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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